molecular formula C9H8N4S B3066791 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione CAS No. 89730-60-9

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione

Cat. No. B3066791
CAS RN: 89730-60-9
M. Wt: 204.25 g/mol
InChI Key: YJHHJDAXYQYVPU-UHFFFAOYSA-N
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Description

“6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone” is a chemical compound with the molecular formula C9H10N6 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone” is likely complex, as it contains multiple functional groups including an amino group, a phenyl group, and a triazine ring .


Physical And Chemical Properties Analysis

The molecular weight of “6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone” is 202.22 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Safety and Hazards

A Material Safety Data Sheet (MSDS) for “6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone” is available for viewing and download . This document contains information on the potential hazards of this compound and recommended safety precautions.

properties

IUPAC Name

6-amino-3-phenyl-2H-1,2,4-triazine-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c10-7-9(14)11-8(13-12-7)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHJDAXYQYVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575134
Record name 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione

CAS RN

89730-60-9
Record name 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione
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Reactant of Route 6
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